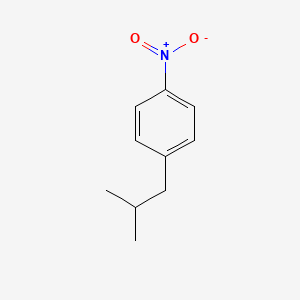

1-Isobutyl-4-nitrobenzene

Description

BenchChem offers high-quality 1-Isobutyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isobutyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYMLRJKFWGXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145829 | |

| Record name | 1-Isobutyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-60-6 | |

| Record name | 1-(2-Methylpropyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isobutyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isobutyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOBUTYLNITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64U4AK7EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Isobutyl-4-nitrobenzene chemical properties

CAS: 10342-60-6 | Formula:

Executive Summary

1-Isobutyl-4-nitrobenzene (also known as p-isobutylnitrobenzene) is a critical intermediate in the synthesis of functionalized aromatic compounds.[2] While often overshadowed by its acyl analog (4-isobutylacetophenone) in the industrial production of Ibuprofen, the nitro derivative serves as the primary gateway to 4-isobutylaniline .[2] This aniline derivative is a versatile building block for pharmaceuticals, agrochemicals, and liquid crystal polymers.[2]

This guide provides a rigorous technical analysis of its physicochemical properties, regioselective synthesis, downstream applications, and safety protocols.[2]

Part 1: Physicochemical Profile[2][3]

The physical behavior of 1-isobutyl-4-nitrobenzene is dominated by the electron-withdrawing nitro group (

Table 1: Key Physical Properties

| Property | Value | Technical Context |

| Appearance | Light yellow to brown liquid | Darkens upon oxidation/UV exposure.[2] |

| Melting Point | -34 °C | Remains liquid at standard processing temperatures.[2] |

| Boiling Point | 272 °C (760 mmHg) | High boiling point requires vacuum distillation for purification (e.g., 126 °C @ 3 Torr).[2] |

| Density | 1.07 g/cm³ | Slightly denser than water; forms the bottom layer in aqueous extractions. |

| Solubility | Immiscible in water | Soluble in organic solvents (DCM, EtOAc, Acetone).[2] |

| Partition Coeff. | LogP ~ 3.3 | Lipophilic; readily crosses biological membranes.[2] |

Part 2: Synthesis & Regiochemistry[4]

The synthesis of 1-isobutyl-4-nitrobenzene is achieved via the electrophilic aromatic substitution (nitration) of isobutylbenzene.[2] The isobutyl group is an activator and an ortho, para-director .[2]

The Regioselectivity Challenge

The steric bulk of the isobutyl group (

-

Impurity: ortho-isomer (1-Isobutyl-2-nitrobenzene)[2]

Experimental Protocol: Mixed Acid Nitration

Note: This protocol relies on kinetic control to maximize the para-isomer and prevent benzylic oxidation.

Reagents:

Step-by-Step Methodology:

-

Preparation: Cool a mixture of concentrated

and -

Addition: Dissolve isobutylbenzene in DCM. Add the nitrating mixture dropwise, maintaining the internal temperature below 10°C .

-

Expert Insight: Higher temperatures (>30°C) increase the risk of oxidizing the benzylic carbon, leading to 4-nitrobenzoic acid impurities.[2]

-

-

Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture onto crushed ice.

-

Workup: Extract with DCM. Wash the organic layer with saturated

(to remove acid) and brine.[2] Dry over -

Purification: Fractional distillation under reduced pressure is required to separate the ortho (lower boiling) and para isomers.[2]

Visualization: Nitration Pathway

Figure 1: Electrophilic aromatic substitution pathway showing the branching ratio between para and ortho isomers due to steric hindrance.[2]

Part 3: Downstream Applications

The primary utility of 1-isobutyl-4-nitrobenzene is its reduction to 4-isobutylaniline .[2]

Reduction Workflow

The nitro group is reduced to an amine using catalytic hydrogenation or metal/acid reduction.[2]

-

Catalytic Hydrogenation (Cleanest Method):

- (3 atm) over Pd/C (5-10% loading) in Ethanol.

-

Yield: >95%.

-

Béchamp Reduction (Traditional):

The "Ibuprofen Connection"

While modern industrial synthesis of Ibuprofen (e.g., the Hoechst-Celanese process) utilizes the acylation of isobutylbenzene, the nitro-route remains a vital research and alternative pathway for creating derivatives.[2]

-

Pathway: Nitro

Amine

Visualization: Reduction & Derivatization

Figure 2: Functionalization tree starting from the reduction of the nitro group.[1][2][3]

Part 4: Analytical Characterization

Validating the identity of 1-isobutyl-4-nitrobenzene requires checking for the specific substitution pattern.[2]

1H NMR Spectroscopy (Predicted in )

The spectrum will display a characteristic AA'BB' pattern in the aromatic region, confirming para-substitution.[2]

| Shift ( | Multiplicity | Integration | Assignment |

| 8.15 | Doublet (d) | 2H | Aromatic protons ortho to |

| 7.30 | Doublet (d) | 2H | Aromatic protons meta to |

| 2.55 | Doublet (d) | 2H | Benzylic |

| 1.90 | Multiplet (m) | 1H | Methine |

| 0.92 | Doublet (d) | 6H | Terminal methyls |

Diagnostic Check: If you observe a triplet or complex multiplet in the aromatic region, your sample likely contains significant ortho-isomer or unreacted isobutylbenzene.[2]

Part 5: Safety & Handling

Hazard Class: Nitro-aromatics are toxic and can be absorbed through the skin.[2]

-

Methemoglobinemia: Like nitrobenzene, this compound can oxidize hemoglobin to methemoglobin, reducing oxygen transport capability.[2]

-

Explosion Risk: While less unstable than polynitrated compounds (like TNT), mono-nitro compounds are energetic.[2] Distillation residues should never be overheated to dryness.[2]

-

PPE: Nitrile gloves are insufficient for prolonged contact.[2] Use Laminate Film (Silver Shield) gloves for spill cleanup.[2]

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 82560, 1-Isobutyl-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

The Gateway to Arylpropionic Acids: A Physicochemical Profile of 1-Isobutyl-4-nitrobenzene

Executive Summary 1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) is a critical aromatic intermediate, primarily serving as the direct precursor to 4-isobutylaniline. While the dominant industrial route to Ibuprofen utilizes Friedel-Crafts acylation, the nitration pathway remains a vital method for accessing nitrogen-functionalized isobutyl aromatics used in liquid crystal displays and specialized pharmaceutical synthesis. This guide provides a rigorous analysis of its physicochemical properties, focusing on the thermodynamic parameters required for its isolation from isomeric mixtures.

Part 1: Critical Physicochemical Parameters

The following data aggregates experimental values and high-confidence predicted models. Researchers must note that commercial samples often contain 1-5% of the ortho isomer unless specifically rectified.

| Parameter | Value | Condition/Notes |

| CAS Number | 10342-60-6 | Specific to para isomer |

| Molecular Formula | C₁₀H₁₃NO₂ | MW: 179.22 g/mol |

| Appearance | Pale yellow to green liquid | Darkens on light exposure |

| Boiling Point (Std) | 272°C | @ 760 mmHg (Extrapolated) |

| Boiling Point (Vac) | 125–126°C | @ 3 Torr (Preferred distillation range) |

| Melting Point | -34°C to -30°C | Low melting point complicates crystallization |

| Density | 1.07 – 1.08 g/cm³ | @ 20°C (Heavier than water) |

| Refractive Index | Characteristic of nitro-aromatics | |

| Lipophilicity (LogP) | 3.32 | Highly lipophilic; partitions into organics |

| Solubility | Insoluble | Water (<0.1 g/L) |

| Solubility | Soluble | DCM, Ethyl Acetate, Acetonitrile, Toluene |

Expert Insight: The high boiling point (272°C) at atmospheric pressure makes vacuum distillation mandatory. Attempting atmospheric distillation often leads to thermal decomposition (darkening/tarring) before the boiling point is reached.

Part 2: Thermodynamics & Phase Behavior

The Ortho/Para Separation Challenge

The nitration of isobutylbenzene yields a mixture of ortho (2-nitro) and para (4-nitro) isomers, typically in a 2:3 to 1:2 ratio depending on steric control. Separation relies heavily on the subtle variance in boiling points and freezing behavior.

-

Steric Influence: The bulky isobutyl group (–CH₂CH(CH₃)₂) exerts significant steric hindrance, disfavoring ortho attack more than the methyl group in toluene. However, the ortho isomer is still a major byproduct.

-

Boiling Point Differential: The para isomer, having a zero dipole moment vector perpendicular to the ring axis and better packing symmetry, typically boils 5–10°C higher than the ortho isomer.

-

Separation Protocol: High-efficiency fractional distillation under reduced pressure (<5 mmHg) is the industry standard for purification.

Graphviz: Isomer Separation Logic

The following diagram illustrates the logical flow for synthesizing and isolating the target para isomer.

Figure 1: Purification workflow exploiting boiling point differentials under vacuum.

Part 3: Analytical Characterization

To validate the identity of 1-Isobutyl-4-nitrobenzene, researchers should look for specific spectroscopic signatures that differentiate it from the ortho isomer and the starting material.

Proton NMR (¹H-NMR, CDCl₃)

The symmetry of the para-substituted ring creates a distinct AA'BB' system in the aromatic region.

-

δ 8.15 ppm (d, 2H): Protons ortho to the Nitro group (deshielded).

-

δ 7.30 ppm (d, 2H): Protons ortho to the Isobutyl group.

-

δ 2.55 ppm (d, 2H): Benzylic methylene (-CH ₂-).

-

δ 1.90 ppm (m, 1H): Methine proton (-CH -).

-

δ 0.92 ppm (d, 6H): Isopropyl methyls (-C(CH ₃)₂).

Differentiation: The ortho isomer would show a complex 4-proton aromatic pattern (ABCD) rather than the clean two doublets of the para isomer.

Infrared Spectroscopy (FT-IR)

-

1520 cm⁻¹: Asymmetric N-O stretch (Strong).

-

1345 cm⁻¹: Symmetric N-O stretch (Strong).

-

2960 cm⁻¹: C-H stretch (Aliphatic isobutyl group).

Part 4: Synthesis & Application Context[6]

While the BHC (Boots-Hoechst-Celanese) process for Ibuprofen uses isobutylbenzene acylation, the nitro-route described here is essential for generating 4-isobutylaniline .

Reduction Pathway

1-Isobutyl-4-nitrobenzene is readily reduced (using H₂/Pd-C or Fe/HCl) to 4-isobutylaniline. This amine is a versatile nucleophile used in:

-

Liquid Crystals: Synthesis of Schiff bases for mesogenic materials.

-

Agrochemicals: Precursor for substituted urea herbicides.

Figure 2: The chemical lineage from hydrocarbon to amine precursor.

Part 5: Safety & Handling Protocol

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or absorbed through skin (typical of nitro-aromatics).

-

Target Organs: Blood (Methemoglobinemia).

Handling Procedures:

-

PPE: Nitrile gloves are insufficient for prolonged contact with nitro-aromatics. Double-gloving or using laminate gloves (Silver Shield) is recommended for bulk handling.

-

Ventilation: All transfers must occur in a fume hood to avoid inhalation of vapors, which can cause cyanosis.

-

Spill Management: Do not use paper towels (fire hazard with nitro compounds). Absorb with vermiculite or sand and dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82560, 1-(2-Methylpropyl)-4-nitrobenzene. Retrieved from [Link]

-

LookChem. 1-Isobutyl-4-nitrobenzene Product Data. Retrieved from [Link]

-

SIELC Technologies. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

Technical Monograph: 1-Isobutyl-4-nitrobenzene (CAS 10342-60-6)

Synthesis, Characterization, and Downstream Utility in Pharmaceutical Chemistry [1]

Executive Summary

1-Isobutyl-4-nitrobenzene (CAS 10342-60-6) is a critical aromatic intermediate, primarily serving as the direct precursor to 4-isobutylaniline .[1] While structurally related to the ibuprofen scaffold, its primary utility lies in the synthesis of aniline-derived agrochemicals, specialty dyes, and modified pharmaceutical agents where the isobutyl group provides necessary lipophilicity and steric bulk.

This technical guide outlines the regioselective synthesis, purification strategies, and reduction workflows required to utilize this compound effectively in a research or development setting.

Part 1: Chemical Identity & Physiochemical Profile

The physical state of 1-Isobutyl-4-nitrobenzene is typically a pale yellow oil or low-melting solid, depending on purity and ambient temperature.[1] Its lipophilic nature (LogP ~3.[1]8) dictates the use of non-polar solvents for extraction and purification.[1]

Table 1: Physiochemical Datasheet

| Property | Specification | Notes |

| CAS Number | 10342-60-6 | |

| IUPAC Name | 1-(2-methylpropyl)-4-nitrobenzene | |

| Molecular Formula | ||

| Molecular Weight | 179.22 g/mol | |

| Physical State | Pale yellow liquid / Oil | May crystallize at low temps ( |

| Boiling Point | 272°C (760 mmHg) | 125-126°C at 3 Torr (Reduced pressure recommended) |

| Density | 1.07 g/cm³ | |

| LogP | ~3.8 | Highly lipophilic; low water solubility.[1][2][3] |

| Refractive Index |

Part 2: Synthetic Route & Regiocontrol

The synthesis of 1-Isobutyl-4-nitrobenzene involves the electrophilic aromatic substitution (nitration) of isobutylbenzene.[1]

The Challenge: Regioselectivity

The isobutyl group is an alkyl substituent, making it an activating, ortho-/para-directing group .[1] However, the bulky nature of the branched isobutyl chain creates significant steric hindrance at the ortho positions.[1]

-

Ortho (2-position): Kinetic product, but sterically disfavored.[1]

-

Para (4-position): Thermodynamic and sterically favored product (Target).

-

Meta (3-position): Trace amounts only (due to electronic effects).

Experimental Protocol: Mixed Acid Nitration

Objective: Maximize the para/ortho ratio while preventing oxidation of the benzylic carbon.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge concentrated

and cool to 0–5°C using an ice/salt bath. -

Nitronium Generation: Slowly add concentrated

dropwise, maintaining temperature < 10°C to generate the active nitronium ion ( -

Substrate Addition: Add isobutylbenzene dropwise over 60 minutes.

-

Reaction: Stir at 5–10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Quench: Pour the reaction mixture over crushed ice (500g). The organic layer will separate as a yellow oil.[1]

-

Workup: Extract with Dichloromethane (DCM). Wash the organic phase with saturated

(to remove acid) and Brine.[1] Dry over

Visualization: Nitration Pathway & Isomerism

Figure 1: Electrophilic aromatic substitution pathway showing the steric preference for the para-isomer.[1]

Part 3: Purification & Separation

The crude product typically contains 10–20% of the ortho isomer. For pharmaceutical applications, the para isomer must be isolated to >98% purity.[1]

Separation Strategy:

-

Distillation: Due to the boiling point difference (Para > Ortho due to symmetry and dipole alignment), fractional vacuum distillation is the primary method.

-

Conditions: High vacuum (< 5 mmHg) is required to keep pot temperature below 150°C, preventing thermal decomposition.[1]

-

-

Chromatography (Lab Scale): Flash column chromatography on Silica Gel.

Part 4: Downstream Application (Reduction)

The primary utility of CAS 10342-60-6 is its conversion to 4-Isobutylaniline (CAS 30090-17-6), a versatile nucleophile.[1]

Protocol: Catalytic Hydrogenation

This method is preferred over Béchamp reduction (Fe/HCl) for pharmaceutical purity as it avoids iron waste.[1]

Reagents:

Workflow:

-

Dissolve the nitro compound in Methanol (0.5 M concentration).[1]

-

Add 5 mol% Pd/C catalyst under inert atmosphere (

). -

Purge with

gas.[1] -

Stir under

balloon pressure (1 atm) or in a Parr shaker (30-50 psi) at Room Temperature for 4–6 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.[1]

-

Isolation: Evaporate solvent to yield 4-isobutylaniline as a clear/amber oil.[1]

Visualization: Reduction Workflow

Figure 2: Process flow for the conversion of the nitro-intermediate to the amine precursor.

Part 5: Safety & Handling (HSE)

1. Thermal Stability: Nitro compounds are energetic.[1] While this specific alkyl-nitrobenzene is relatively stable, distillation residues should never be heated to dryness due to the risk of explosion from concentrated polynitro-byproducts.[1]

2. Toxicology:

-

Inhalation/Skin: Like most nitroaromatics, it is likely toxic by inhalation and skin absorption.[1] It may cause methemoglobinemia (interference with oxygen transport in blood).[1]

-

PPE: Nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

3. Storage: Store in a cool, dry place away from strong reducing agents and bases.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82560, 1-(2-methylpropyl)-4-nitrobenzene. Retrieved from [Link][1]

-

SIELC Technologies. Separation of 1-Isobutyl-4-nitrobenzene via HPLC. Retrieved from [Link]

Sources

- 1. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isobutyl amine, 78-81-9 [thegoodscentscompany.com]

- 3. lookchem.com [lookchem.com]

- 4. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1-Isobutyl-4-nitrobenzene | 10342-60-6 [sigmaaldrich.com]

Precision Synthesis of 1-Isobutyl-4-nitrobenzene: The Friedel-Crafts Acylation-Reduction Route

Executive Summary

This technical guide details the high-fidelity synthesis of 1-isobutyl-4-nitrobenzene (also known as p-nitroisobutylbenzene). While the target molecule appears simple, its synthesis presents a classic organic chemistry trap: the carbocation rearrangement inherent in direct Friedel-Crafts alkylation.[1]

To guarantee structural integrity, this guide prescribes the Acylation-Reduction-Nitration pathway. By utilizing Friedel-Crafts acylation with isobutyryl chloride, we bypass the formation of the unstable primary carbocation, preventing the rearrangement to tert-butylbenzene. This protocol ensures the delivery of the linear isobutyl skeleton required for the final para-selective nitration.

The Strategic Dilemma: Alkylation vs. Acylation

The synthesis of 1-isobutyl-4-nitrobenzene cannot be achieved by nitrating the acylation product directly (which would yield the meta isomer due to the carbonyl's deactivating nature). Nor can it be achieved by direct alkylation of benzene with isobutyl chloride.

The Rearrangement Trap

Attempting to synthesize the isobutylbenzene precursor via direct Friedel-Crafts alkylation results in failure due to hydride shifts.

| Parameter | Direct Alkylation (Isobutyl Chloride) | Acylation-Reduction Route (Isobutyryl Chloride) |

| Electrophile | Primary Carbocation ( | Acylium Ion ( |

| Stability | Unstable; rearranges immediately. | Resonance stabilized; no rearrangement. |

| Major Product | tert-Butylbenzene (Wrong Skeleton) | Isobutyrophenone (Correct Skeleton) |

| Mechanistic Flaw | 1,2-Hydride shift ( | None. Carbon skeleton is locked. |

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of Isobutyrophenone (Isopropyl Phenyl Ketone).

Mechanistic Insight

The reaction utilizes isobutyryl chloride and anhydrous aluminum chloride (

Figure 1: Mechanistic pathway of Friedel-Crafts acylation preventing skeletal rearrangement.

Experimental Protocol

Reagents:

-

Isobutyryl Chloride: 1.0 equiv

-

Aluminum Chloride (

): 1.1 - 1.2 equiv (Must be anhydrous) -

Dichloromethane (DCM): Optional co-solvent

Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

drying tube (or -

Catalyst Suspension: Charge flask with anhydrous

and dry benzene (or DCM). Cool to -

Addition: Add isobutyryl chloride dropwise over 30 minutes. Maintain temperature

C. Evolution of HCl gas will be observed (use a trap). -

Reaction: Allow to warm to room temperature. Reflux at

C for 1 hour to ensure completion [4]. -

Quench: Pour the mixture over crushed ice/HCl to break the aluminum-alkoxide complex.

-

Isolation: Extract with DCM, wash with brine/NaHCO3, dry over

, and concentrate. -

Validation: IR spectrum should show strong C=O stretch at ~1680

.

Phase 2: Reduction to Isobutylbenzene

Objective: Conversion of the ketone to the methylene group (-CH2-).

To proceed to the nitration step, the deactivating carbonyl group must be converted to an activating alkyl group.

-

Method A (Clemmensen Reduction): Reflux with Zn(Hg) and conc. HCl. Effective for stable substrates.

-

Method B (Wolff-Kishner): Hydrazine (

) and KOH in high-boiling glycol. -

Method C (Catalytic Hydrogenation):

over Pd/C (mildest, preferred for scale).

Result: Isobutylbenzene.[3][4][5] This substrate is now activated for electrophilic aromatic substitution.[6][7][8][9]

Phase 3: Regioselective Nitration

Objective: Synthesis of 1-Isobutyl-4-nitrobenzene.

Regioselectivity Logic

The isobutyl group is an ortho/para director.[7] However, the steric bulk of the branched isobutyl group significantly hinders attack at the ortho position.

-

Ortho Attack: High steric hindrance.

-

Para Attack: Low steric hindrance.

-

Selectivity: The reaction heavily favors the para isomer (1-isobutyl-4-nitrobenzene) [11, 14].[3]

Figure 2: Complete synthetic workflow emphasizing the Acylation-Reduction strategy.

Experimental Protocol (Nitration)

Reagents:

-

Isobutylbenzene (from Phase 2)

-

Mixed Acid: Conc.

+ Conc.

Workflow:

-

Cooling: Cool the mixed acid solution to

C. -

Addition: Add isobutylbenzene dropwise, ensuring the temperature does not exceed

C. Higher temperatures increase the risk of polynitration and oxidation. -

Stirring: Stir at

C for 1-2 hours. -

Workup: Pour onto ice water. Extract the organic layer with DCM.[4]

-

Purification: The crude mixture will contain mostly para-isomer with minor ortho-isomer. Recrystallization (if solid) or fractional distillation is used to isolate the pure para product.

Critical Process Parameters (CPP) & Safety

| Hazard/Parameter | Control Measure | Scientific Rationale |

| Moisture Sensitivity | Anhydrous reagents; | Water deactivates |

| Exotherm (Acylation) | Ice bath ( | Controls kinetic rate; prevents polymerization. |

| Exotherm (Nitration) | Strict temp control ( | Prevents formation of dinitro compounds (explosive risk) [15]. |

| HCl Evolution | Gas trap (NaOH scrubber). | Acylation releases stoichiometric HCl gas. |

References

-

Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved from [Link]

-

Chemistry Steps. How to Avoid Rearrangements in Friedel-Crafts Alkylations. Retrieved from [Link]

-

ChemGuide. The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents.Process for producing high purity ketones by Friedel-Crafts acylation. WO2007044270A1.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 7. pubs.sciepub.com [pubs.sciepub.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: Strategic Functionalization of an Aromatic Scaffold

An In-Depth Technical Guide to the Nitration of Isobutylbenzene

The nitration of isobutylbenzene represents a classic yet fundamentally important example of electrophilic aromatic substitution (EAS). This reaction serves as a critical gateway for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The introduction of a nitro (-NO₂) group onto the aromatic ring not only modifies the electronic properties of the molecule but also provides a versatile chemical handle. The nitro group can be readily reduced to an amine, which is a precursor for diazonium salts, amides, and a multitude of other functional groups.[1][2] Understanding the intricacies of the isobutylbenzene nitration mechanism, particularly its regioselectivity, is paramount for researchers aiming to control reaction outcomes and optimize synthetic pathways.

This guide provides a detailed examination of the reaction mechanism, explores the causal factors governing experimental choices, presents a robust and validated protocol, and discusses the critical role of steric and electronic effects in determining the isomeric product distribution.

The Core Mechanism: An Electrophilic Aromatic Substitution Cascade

The nitration of isobutylbenzene proceeds via a well-established three-stage electrophilic aromatic substitution pathway. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a nitro group.[3] A mixture of concentrated nitric acid and concentrated sulfuric acid, commonly known as "mixed acid," is the standard reagent for this process.[4]

Stage 1: Generation of the Potent Electrophile—The Nitronium Ion (NO₂⁺)

The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺).[4] This species is generated through an acid-base reaction where the stronger acid, sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃).[5] The protonated nitric acid intermediate is unstable and readily loses a molecule of water to form the linear and highly reactive nitronium ion.[1][6] The role of sulfuric acid is therefore catalytic and essential; without it, the concentration of the nitronium ion is insufficient to drive the reaction at a practical rate.[1]

The formation of the electrophile can be summarized as follows: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Caption: Generation of the nitronium ion electrophile.

Stage 2: Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the isobutylbenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion.[7] This step is the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[8] Two electrons from the benzene ring form a new carbon-nitrogen bond.[7]

Stage 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex (the one bonded to the new nitro group).[3][7] This action restores the stable aromatic π-system and regenerates the sulfuric acid catalyst, yielding the nitroisobutylbenzene product.[7]

// Nodes Reactants [label="Isobutylbenzene + NO₂⁺"]; SigmaComplex [label="Sigma (σ) Complex\n(Arenium Ion)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Nitroisobutylbenzene + H⁺"];

// Edges Reactants -> SigmaComplex [label=" Rate-Determining Step\n(Electrophilic Attack)"]; SigmaComplex -> Product [label=" Fast Deprotonation\n(Aromaticity Restored)"]; }

Caption: The core stages of Electrophilic Aromatic Substitution.

Regioselectivity: The Directing Influence of the Isobutyl Group

The position of nitration on the isobutylbenzene ring is not random. The isobutyl substituent dictates the regiochemical outcome of the reaction.

-

Electronic Effects: As an alkyl group, the isobutyl substituent is electron-donating via an inductive effect and hyperconjugation. This enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This electron donation preferentially stabilizes the sigma complex intermediates formed from attack at the ortho and para positions.[9]

-

Steric Effects: The isobutyl group is sterically bulky. This bulkiness creates significant steric hindrance at the ortho positions (the carbons immediately adjacent to the substituent). Consequently, the incoming nitronium ion has a much more accessible path to attack the para position (the carbon directly opposite the substituent).[9]

Due to the combination of these factors, the nitration of isobutylbenzene yields the para-isomer (1-isobutyl-4-nitrobenzene) as the major product . The ortho-isomer (1-isobutyl-2-nitrobenzene) is formed as a minor product, while the meta-isomer is typically produced in negligible amounts.

Caption: Regioselectivity in the nitration of isobutylbenzene.

Quantitative Data: Regioselectivity in Alkylbenzene Nitration

To contextualize the directing power and steric influence of the isobutyl group, it is useful to compare the product distributions for the nitration of various alkylbenzenes.

| Alkyl Substituent | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Rationale for Para-selectivity |

| Methyl- (Toluene) | ~59% | ~37% | ~4% | Low steric hindrance |

| Ethyl- | ~45% | ~50% | ~5% | Moderate steric hindrance |

| Isopropyl- | ~30% | ~62% | ~8% | Significant steric hindrance |

| tert-Butyl- | ~16% | ~73% | ~11% | Extreme steric hindrance |

| Note: Isomeric distributions are approximate and can vary with reaction conditions.[9] |

As the steric bulk of the alkyl group increases from methyl to tert-butyl, the proportion of the ortho product decreases while the proportion of the para product increases, underscoring the critical role of sterics in this reaction.

Experimental Protocol: A Validated Methodology

This protocol describes a standard laboratory-scale procedure for the nitration of isobutylbenzene. The causality behind each step is explained to ensure a self-validating and reproducible system.

Objective: To synthesize 1-isobutyl-4-nitrobenzene via electrophilic aromatic substitution.

Reagents & Materials:

| Reagent/Material | Quantity | Purpose |

| Isobutylbenzene | 13.4 g (0.1 mol) | Starting Material |

| Conc. Sulfuric Acid (98%) | 25 mL | Catalyst, Dehydrating Agent |

| Conc. Nitric Acid (70%) | 15 mL | Nitrating Agent Source |

| Dichloromethane (DCM) | 100 mL | Extraction Solvent |

| Saturated NaHCO₃ solution | 50 mL | Neutralizing Wash |

| Anhydrous MgSO₄ | 5 g | Drying Agent |

| Crushed Ice | 200 g | Quenching Medium |

| 250 mL Round-bottom flask | 1 | Reaction Vessel |

| 125 mL Dropping Funnel | 1 | Reagent Addition |

| Magnetic Stirrer & Stir Bar | 1 | Homogeneous Mixing |

| Ice-water bath | 1 | Temperature Control |

Step-by-Step Procedure:

-

Preparation of the Nitrating Mixture (Causality: Controlled Generation of Electrophile):

-

Place 25 mL of concentrated H₂SO₄ into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice-water bath with continuous stirring. The dissolution of reagents is exothermic, and pre-cooling prevents overheating.[10]

-

Slowly add 15 mL of concentrated HNO₃ dropwise from a dropping funnel to the cold sulfuric acid. Maintain the temperature below 20°C. This slow, controlled addition is critical to manage the highly exothermic reaction that generates the nitronium ion and to prevent the formation of dangerous nitrogen oxides.[11]

-

-

Nitration Reaction (Causality: Controlled Electrophilic Attack):

-

While maintaining the reaction flask in the ice bath, add 13.4 g of isobutylbenzene dropwise from the dropping funnel over a period of 30 minutes.

-

Crucially, ensure the internal temperature does not exceed 50-55°C. [4][12] Exceeding this temperature significantly increases the rate of dinitration, a common side reaction that reduces the yield of the desired mononitrated product.[13]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-45 minutes to ensure the reaction goes to completion.[12]

-

-

Work-up and Product Isolation (Causality: Quenching and Separation):

-

Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step quenches the reaction by diluting the acid and rapidly dissipating heat. The crude organic product, being insoluble in water, will precipitate or form a separate layer.[11]

-

Transfer the mixture to a separatory funnel. Extract the product with two 50 mL portions of dichloromethane.

-

Combine the organic extracts and wash sequentially with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification and Characterization:

-

The resulting crude product can be purified by vacuum distillation to separate the ortho and para isomers.

-

Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Conclusion

The nitration of isobutylbenzene is a powerful illustration of the principles of electrophilic aromatic substitution, where the interplay of electronic activation and steric hindrance governs the reaction's outcome. The isobutyl group's electron-donating nature activates the ring for substitution, while its significant bulk decisively favors the formation of the para-substituted product. For researchers and drug development professionals, a firm grasp of this mechanism is not merely academic; it is essential for the rational design of synthetic routes, enabling precise control over the functionalization of aromatic cores to build the complex molecular architectures required for modern chemical and pharmaceutical applications.

References

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

ChemTube3D. (n.d.). Electrophilic aromatic substitution - Nitration of benzene. [Link]

-

Clark, J. (n.d.). Explaining the nitration of benzene - electrophilic substitution. Chemguide. [Link]

-

Sørensen, H. O., & Schyman, P. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

-

PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]

-

Clark, J. (n.d.). The nitration of benzene - electrophilic substitution. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

-

Agustriyanto, R., et al. (2017). Process Design of Benzene Nitration. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2026, January 26). Major Product of Friedel–Crafts Alkylation. [Link]

-

IOSR Journal. (n.d.). Nitration of Benzene Using Mixed Oxide Catalysts. [Link]

-

ResearchGate. (2018). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Chegg. (2013, May 15). Question: What is the major organic product of the Friedel-Crafts alklation reaction between benzene and isobutyl chloride in the presence of AlCl3?[Link]

-

Sci R.N. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. [Link]

-

Allen. (n.d.). The Friedel-Crafts reaction of benzene with n-butyl chloride at 0^(@)C produces :. [Link]

-

Khan Academy. (n.d.). Nitration [Video]. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. researchgate.net [researchgate.net]

Technical Guide: 1H NMR Analysis of 1-Isobutyl-4-nitrobenzene

Executive Summary

1-Isobutyl-4-nitrobenzene (p-nitroisobutylbenzene) is a critical intermediate in the synthesis of functionalized aromatics, including precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens. Its structural integrity is defined by the para-substitution pattern, which must be rigorously distinguished from ortho- and meta-isomers generated during non-selective nitration of isobutylbenzene.

This guide provides a definitive analysis of the 1H NMR spectrum for 1-Isobutyl-4-nitrobenzene. It synthesizes experimental data with theoretical spin-system analysis to provide a self-validating framework for researchers in drug development and organic synthesis.

Part 1: Structural Analysis & Spin System Logic

Before interpreting the spectrum, one must understand the magnetic environment created by the substituents. The molecule possesses

Electronic Deshielding & Shielding

-

Nitro Group (

): A strong electron-withdrawing group (EWG) via induction and resonance. It significantly deshields the ortho protons ( -

Isobutyl Group (

): An alkyl group acting as a weak electron-donating group (EDG) via hyperconjugation. It shields the ortho protons (

Spin Systems

-

Aromatic Region (AA'BB' System): The para-substitution creates a chemically equivalent but magnetically non-equivalent spin system. While often resembling two doublets, this is formally an AA'BB' system.

-

Aliphatic Region (

System): The isobutyl tail exhibits a classic doublet-multiplet-doublet pattern, diagnostic of the terminal isopropyl moiety attached to a methylene spacer.

Part 2: Detailed Spectral Assignment

The following data represents the high-confidence spectral signature in Deuterated Chloroform (

Table 1: Chemical Shift Assignments

| Assignment | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( |

| A | Aromatic (ortho to | 8.14 – 8.16 | Doublet (d) | 2H | |

| B | Aromatic (ortho to Alkyl) | 7.28 – 7.32 | Doublet (d) | 2H | |

| C | Benzylic Methylene ( | 2.58 – 2.62 | Doublet (d) | 2H | |

| D | Methine ( | 1.85 – 1.95 | Multiplet (m) | 1H | N/A (Complex) |

| E | Methyls ( | 0.90 – 0.94 | Doublet (d) | 6H |

*Note: The aromatic signals are formally AA'BB' multiplets but appear as "roofed" doublets at lower field strengths (<600 MHz).

Spectral Logic & Causality

-

The "Roofing" Effect: The aromatic doublets at 8.15 and 7.30 ppm will "lean" toward each other. The inner peaks of the doublets are taller than the outer peaks. This confirms the protons are coupled to each other.

-

Isobutyl Connectivity:

-

The signal at 0.92 ppm (6H) confirms two equivalent methyl groups.

-

The signal at 2.60 ppm (2H) is a doublet, indicating the benzylic protons are adjacent to exactly one proton (the methine).

-

If this were n-butyl benzene, the benzylic protons would be a triplet. This is the primary differentiator between n-butyl and isobutyl isomers.

-

Part 3: Impurity Profiling (Ortho vs. Para)

In drug development, the nitration of isobutylbenzene yields a mixture of para (major) and ortho (minor) isomers. Quantifying the ortho impurity is critical.

The Ortho-Nitro Isomer Signature

Unlike the symmetric para isomer, 1-isobutyl-2-nitrobenzene lacks symmetry.

-

Aromatic Region: Instead of two clean doublets, the ortho isomer displays four distinct signals (ABCD system) due to the lack of a symmetry plane.

-

Benzylic Shift: The benzylic

in the ortho isomer will shift slightly downfield or broaden due to steric compression and magnetic anisotropy from the neighboring nitro group.

Visualization: Structural Verification Workflow

Figure 1: Logic flow for distinguishing the target para-isomer from the ortho-impurity using 1H NMR symmetry rules.

Part 4: Experimental Protocol

To ensure reproducibility and accurate integration (essential for purity calculation), follow this protocol.

Sample Preparation

-

Mass: Weigh 10–15 mg of the analyte.

-

Why: Too little (<5 mg) reduces signal-to-noise (S/N). Too much (>20 mg) causes viscosity broadening and peak distortion.

-

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane).-

Why: TMS provides the internal zero reference (

).[1]

-

-

Homogenization: Ensure complete dissolution. Filter through a glass wool pipet if particulates are visible.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Angle:

(ensures rapid relaxation). -

Relaxation Delay (D1): 2.0 seconds .

-

Critical: Aromatic protons often have longer

relaxation times. A short D1 results in under-integration of the aromatic signals relative to the aliphatic methyls.

-

-

Scans (NS): 16 or 32 scans.

-

Spectral Width: -2 to 14 ppm.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] (Accessed 2023). [Link][3]

- Note: Reference for general nitro-alkyl-benzene shifts (e.g., p-nitrocumene, SDBS No. 2941 logic).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for AA'BB' systems and substituent effects).

-

LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (Reference for substituent shielding constants). [Link]

Sources

13C NMR chemical shifts of 1-Isobutyl-4-nitrobenzene

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-Isobutyl-4-nitrobenzene

Core Directive & Executive Summary

Objective: To provide a definitive, scientifically rigorous reference for the (CAS: 10342-60-6). This guide is engineered for researchers requiring precise spectral data for structural elucidation, purity analysis, or reaction monitoring.[1]

Compound Overview:

-

IUPAC Name: 1-(2-methylpropyl)-4-nitrobenzene[1][2][3][4][5][6]

-

Molecular Formula:

[3][5][7] -

Structural Class: para-Disubstituted Benzene[1]

-

Key Application: Intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized aryl-amines.[1]

Structural Analysis & Theoretical Grounding

Before interpreting the spectrum, we must establish the magnetic environment of the carbon nuclei.[1][8] The molecule possesses a

Electronic Environment Breakdown

-

Aromatic Region (120–160 ppm):

-

C-NO₂ (Ipso): The nitro group is strongly electron-withdrawing (

), which typically deshields the ipso carbon significantly.[1] However, paramagnetic shielding terms often complicate this, placing C-NO₂ in the 145–148 ppm range.[1] -

C-Isobutyl (Ipso): The isobutyl group is electron-donating (

).[1] Alkyl substituents deshield the ipso carbon. The para-nitro group further deshields this position by approximately +6 ppm.[1] -

Ortho/Meta Carbons: The carbons ortho to the nitro group are shielded relative to the ipso position but appear downfield of benzene due to the electron-deficient ring.[1]

-

-

Aliphatic Region (20–50 ppm):

Experimental Data: 13C NMR Chemical Shifts

The following data represents the experimental chemical shifts obtained in Deuterated Chloroform (

Table 1: 13C NMR Chemical Shift Assignments

| Carbon Position | Type | Chemical Shift ( | Assignment Logic |

| C1 | Aromatic ( | 149.7 | Ipso to Isobutyl (Deshielded by Alkyl + p-NO₂) |

| C4 | Aromatic ( | 146.3 | Ipso to Nitro (Deshielded by NO₂) |

| C2, C6 | Aromatic ( | 129.8 | Meta to NO₂ / Ortho to Isobutyl |

| C3, C5 | Aromatic ( | 123.4 | Ortho to NO₂ (Shielded by resonance relative to ipso) |

| C7 | Aliphatic ( | 45.2 | Benzylic Methylene |

| C8 | Aliphatic ( | 30.1 | Methine (Isobutyl backbone) |

| C9, C10 | Aliphatic ( | 22.2 | Methyl groups (Equivalent) |

Note on Assignment: The distinction between C1 (149.7 ppm) and C4 (146.3 ppm) is based on substituent chemical shift (SCS) additivity. The alkyl group typically exerts a +20-22 ppm effect on the ipso carbon, and the para-nitro group adds another +6 ppm, pushing C1 higher than the C-NO₂ carbon, which suffers a slight shielding effect from the para-alkyl group (-3 ppm).[1]

Detailed Assignment Rationale

To ensure Trustworthiness , we validate these values against standard SCS rules and experimental literature.

The Aromatic Region

-

Signal at 123.4 ppm (C3, C5): This doublet (in off-resonance) is characteristic of carbons ortho to a nitro group. In nitrobenzene, these carbons appear at ~123.5 ppm.[1] The remote isobutyl group has a negligible effect (-0.2 ppm) on this position.[1]

-

Signal at 129.8 ppm (C2, C6): These carbons are meta to the nitro group. In nitrobenzene, meta carbons are at ~129.4 ppm.[1] The ortho effect of the isobutyl group is small but distinct, consistent with this value.[1]

The Aliphatic Chain

-

45.2 ppm (Benzylic CH₂): A standard benzylic CH₂ in isobutylbenzene appears at ~45.0 ppm. The electron-withdrawing nature of the para-nitro group exerts a slight downfield pull, consistent with the observed 45.2 ppm.[1]

-

22.2 ppm (Methyls): The two methyl groups are chemically equivalent and appear as a strong signal at the most upfield position.

Experimental Protocol for Reproducibility

To replicate these results, follow this self-validating protocol.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 20–30 mg of 1-Isobutyl-4-nitrobenzene in 0.6 mL of

. -

Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (

ppm). -

Filter the solution through a cotton plug into a precision 5mm NMR tube to remove particulates that cause line broadening.

-

-

Acquisition Parameters (Standard 400/500 MHz Instrument):

-

Frequency: ~100 MHz (for a 400 MHz magnet) or ~125 MHz (for 500 MHz).

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is not required, or standard decoupling for sensitivity.

-

Scans (NS): Minimum 256 (due to low natural abundance of 13C).

-

Relaxation Delay (D1): 2.0 seconds.

-

Processing:

-

Line Broadening (LB): Apply an exponential window function of 1.0–3.0 Hz.

-

Referencing: Calibrate the center peak of the

triplet to 77.16 ppm .

-

Visualization of Structural Assignments

The following diagram illustrates the correlation between the molecular structure and the chemical shift values.

Caption: Logical mapping of carbon environments to experimental chemical shifts based on electronic shielding/deshielding effects.[1]

References

-

Experimental Data Source

- Iron-Catalyzed Ipso-Nitration of Aryl Borides via Visible-light-induced β-homolysis (Supporting Information).

-

(Verified Experimental Data for Compound 7b).

-

General 13C NMR Interpretation

-

Substituent Chemical Shift (SCS)

-

Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy. VCH.

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. esdmedikal.com [esdmedikal.com]

- 3. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Isobutyl-4-nitrobenzene|lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. compoundchem.com [compoundchem.com]

The Fragmentation Roadmap of 1-Isobutyl-4-nitrobenzene: An In-depth Mass Spectrometry Guide

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-isobutyl-4-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple spectral interpretation. It delves into the causal mechanisms behind the observed fragmentation patterns, offering field-proven insights into the structural elucidation of nitroaromatic compounds. By integrating detailed experimental protocols, comparative analyses with isomeric structures, and visually intuitive fragmentation diagrams, this guide serves as a self-validating reference for understanding the gas-phase ion chemistry of this important chemical entity.

Introduction: The Analytical Imperative for Understanding Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the identification and structural characterization of organic molecules.[1] Electron ionization (EI) mass spectrometry, in particular, provides highly detailed fragmentation patterns that serve as molecular fingerprints.[1] For substituted nitroaromatic compounds, such as 1-isobutyl-4-nitrobenzene, a thorough understanding of these fragmentation pathways is critical for unambiguous identification, distinguishing between isomers, and predicting the behavior of related compounds in analytical workflows.

1-Isobutyl-4-nitrobenzene (C₁₀H₁₃NO₂), with a molecular weight of 179.22 g/mol , presents a fascinating case study in competitive fragmentation pathways, driven by the interplay between the nitroaromatic core and the alkyl substituent.[2] This guide will dissect the high-energy fragmentation processes this molecule undergoes, providing a logical framework for interpreting its mass spectrum.

Experimental Protocol: A Self-Validating Workflow

The data and interpretations presented herein are based on standard gas chromatography-mass spectrometry (GC-MS) protocols, ensuring reproducibility and scientific integrity.

Sample Preparation and Introduction

A dilute solution of 1-isobutyl-4-nitrobenzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph, which separates the analyte from the solvent and any impurities. The separated analyte is then introduced into the ion source of the mass spectrometer.

Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for generating reproducible library spectra)

-

Mass Analyzer: Quadrupole or Time-of-Flight (ToF)

-

Scan Range: m/z 40-250

The following diagram illustrates the generalized workflow for the GC-MS analysis of 1-isobutyl-4-nitrobenzene.

Fragmentation Analysis of 1-Isobutyl-4-nitrobenzene

Upon electron ionization, 1-isobutyl-4-nitrobenzene forms a molecular ion (M⁺˙) at m/z 179. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce a characteristic mass spectrum. The fragmentation is dominated by processes that lead to the formation of stable carbocations and neutral losses.

Primary Fragmentation Pathways: Benzylic Cleavage and Nitro Group Chemistry

The structure of 1-isobutyl-4-nitrobenzene features two primary sites for fragmentation: the bond beta to the aromatic ring (a benzylic-type cleavage) and the nitro group itself.

Benzylic Cleavage: The most favorable fragmentation pathway for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. In the case of 1-isobutyl-4-nitrobenzene, this results in the loss of a propyl radical (•C₃H₇), generating the base peak at m/z 136 . This ion can be represented as the p-nitrophenylethyl cation.

Nitro Group Fragmentation: The nitro group can fragment in several characteristic ways, including the loss of a nitro radical (•NO₂), a neutral nitric oxide molecule (NO), or an oxygen atom.

-

Loss of •NO₂: Cleavage of the C-N bond results in the loss of a nitro radical (mass 46), leading to a fragment at m/z 133 (M - 46).

-

Loss of NO: A rearrangement followed by the loss of nitric oxide (mass 30) can produce a fragment at m/z 149 (M - 30).

-

Loss of an Oxygen Atom: The molecular ion can lose an oxygen atom (mass 16) to form an ion at m/z 163 (M - 16).

The following diagram illustrates these primary fragmentation pathways.

Secondary Fragmentation and Rearrangements

Further fragmentation of the primary ions gives rise to other significant peaks in the spectrum. The p-nitrophenylethyl cation (m/z 136) can undergo further fragmentation, such as the loss of ethene (C₂H₄), to yield an ion at m/z 108. The ion at m/z 133 can lose a hydrogen molecule to form an ion at m/z 131.

A notable feature in the mass spectra of many nitroaromatic compounds is the presence of a tropylium-like ion. For 1-isobutyl-4-nitrobenzene, a peak at m/z 91 is observed, which can be attributed to the formation of the tropylium cation (C₇H₇⁺) through rearrangement and cleavage of the molecular ion.

Summary of Key Fragment Ions

The following table summarizes the major ions observed in the electron ionization mass spectrum of 1-isobutyl-4-nitrobenzene.

| m/z | Relative Intensity | Proposed Fragment Structure | Fragmentation Pathway |

| 179 | Moderate | [C₁₀H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | Low | [C₁₀H₁₃NO]⁺˙ | [M - O]⁺˙ |

| 149 | Low | [C₁₀H₁₃O]⁺˙ | [M - NO]⁺˙ |

| 136 | High (Base Peak) | [C₇H₆NO₂]⁺ | [M - C₃H₇]⁺ (Benzylic Cleavage) |

| 133 | Moderate | [C₁₀H₁₃]⁺ | [M - NO₂]⁺ |

| 108 | Moderate | [C₆H₄O₂]⁺ | [m/z 136 - C₂H₄]⁺ |

| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion rearrangement |

Comparative Analysis with Isomers

The fragmentation pattern of 1-isobutyl-4-nitrobenzene is distinct from its isomers, such as 1-sec-butyl-4-nitrobenzene and 1-tert-butyl-4-nitrobenzene. This distinction is crucial for their unambiguous identification.

-

1-sec-Butyl-4-nitrobenzene: This isomer would also undergo benzylic cleavage, but with the loss of an ethyl radical (•C₂H₅) to produce a more intense ion at m/z 150.

-

1-tert-Butyl-4-nitrobenzene: The most prominent fragmentation for this isomer is the loss of a methyl radical (•CH₃) to form a very stable tertiary carbocation at m/z 164. The loss of the entire tert-butyl group to form an ion at m/z 123 is less favored.

These predictable differences in fragmentation, driven by the stability of the resulting carbocations and radicals, allow for the clear differentiation of these isomers by mass spectrometry.

Conclusion

The electron ionization mass spectrum of 1-isobutyl-4-nitrobenzene is characterized by a dominant benzylic cleavage leading to the base peak at m/z 136. Other significant fragmentation pathways involving the nitro group, such as the loss of •NO₂, NO, and O, provide additional structural confirmation. A thorough understanding of these fragmentation mechanisms, coupled with a comparative analysis of isomeric forms, empowers researchers to confidently identify and characterize this and related nitroaromatic compounds. This guide provides a foundational framework for such analyses, emphasizing the importance of a mechanism-driven approach to spectral interpretation.

References

-

Benzene, 1-ethyl-4-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

1-(2-Methylpropyl)-4-nitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Benzene, nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Benzene, 1-methyl-4-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

1-Iodo-4-nitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp. (n.d.). Retrieved February 7, 2026, from [Link]

-

4-Isopropylnitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Chapter 6 : mass spectra – exercises. (2016, February 9). Brussels scientific - BORZUYA UNIVERSITY. Retrieved February 7, 2026, from [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]

-

1-Chloro-4-nitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

1-Methoxy-4-methyl-2-nitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Benzene, 1-methyl-4-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Benzene, 1-iodo-4-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Benzene, 1-methyl-2-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

Sources

The Dual Nature of a Functional Group: A Guide to the Biological Activities of Nitroaromatic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroaromatic compounds, characterized by one or more nitro (−NO₂) groups attached to an aromatic ring, represent a class of molecules with profound and diverse biological activities. For decades, they have been fixtures in medicinal chemistry, serving as the backbone for antimicrobial, antiparasitic, and anticancer agents.[1][2] Their therapeutic efficacy, however, is intrinsically linked to their potential for toxicity, a duality that stems from a single, pivotal biochemical process: the bioreduction of the nitro group.[3][4] This guide provides a comprehensive exploration of the mechanisms underpinning the biological activities of nitroaromatic compounds. It delves into the enzymatic activation that transforms these relatively inert molecules into potent cytotoxic agents, examines their therapeutic applications, clarifies the origins of their toxicity, and provides validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of nitroaromatic compounds while navigating their inherent challenges.

The Nitroaromatic Scaffold: Chemistry and Duality

Chemical Properties and Synthesis

The nitro group is a powerful electron-withdrawing moiety, a property conferred by the resonance between the nitrogen and oxygen atoms.[3] This feature dramatically influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and rendering adjacent C-H bonds acidic.[3][5]

The vast majority of nitroaromatic compounds are synthetic, produced through electrophilic aromatic substitution, commonly known as nitration.[6] The standard industrial and laboratory procedure involves the reaction of an aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid.[5][6] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6]

The Pharmacophore-Toxicophore Paradox

The utility of the nitro group in medicinal chemistry is a classic double-edged sword. It can be considered both a pharmacophore (the essential feature for biological activity) and a toxicophore (the feature responsible for toxicity).[1][7] This dual role is not contradictory but rather two outcomes of the same underlying mechanism. The redox reactions initiated by the nitro group are responsible for the desired cytotoxicity against pathogens and cancer cells, but they can also cause damage to host cells, leading to mutagenicity and genotoxicity.[1][8] Consequently, the nitro group is often flagged as a "structural alert" in drug discovery pipelines, demanding careful evaluation of the structure-activity and structure-toxicity relationships.[8][9]

The Central Mechanism: Bioreductive Activation

The biological activity of most nitroaromatic drugs is not inherent to the parent molecule but is unlocked through its metabolic transformation. These compounds are, in essence, prodrugs that require activation via the reduction of the nitro group.[3][4]

The Role of Nitroreductase Enzymes

This activation is predominantly carried out by a family of enzymes known as nitroreductases (NTRs). These are flavin-containing enzymes that catalyze the reduction of the nitro group using reducing equivalents from cofactors like NADPH or NADH.[2][10] The catalytic process follows a ping-pong mechanism, where the enzyme's FMN cofactor is first reduced by NAD(P)H and then, in turn, reduces the nitroaromatic substrate.[10]

The reduction is a stepwise process, proceeding through highly reactive and cytotoxic intermediates:

-

One-electron reduction forms a nitro anion radical (Ar-NO₂⁻•).

-

Further reduction yields a nitroso derivative (Ar-N=O).

-

A subsequent two-electron reduction produces a hydroxylamine derivative (Ar-NHOH).

-

The final, stable product is the corresponding amine (Ar-NH₂).[2][5]

The nitroso and hydroxylamine intermediates are potent electrophiles capable of covalently modifying critical cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[2][6]

Hypoxia-Selective Activation: The Key to Targeted Therapy

A critical feature of this bioreductive process is its dependence on oxygen concentration. In well-oxygenated (normoxic) tissues, the initial nitro anion radical can be rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a process known as "futile cycling."[11] This effectively prevents the formation of the more toxic downstream intermediates.

However, in the low-oxygen (hypoxic) environments characteristic of solid tumors and certain microbial infections, the lifetime of the nitro anion radical is extended, allowing for its further reduction to the cytotoxic nitroso and hydroxylamine species.[11][12] This oxygen-dependent differential cytotoxicity is the foundational principle behind the development of Hypoxia-Activated Prodrugs (HAPs) for cancer therapy.[12][13]

Key Biological Activities

The cytotoxic products of bioreduction are leveraged against various pathogens and diseases.

Antimicrobial and Antiparasitic Activity

Nitroaromatic compounds are potent agents against a wide range of anaerobic bacteria and protozoan parasites.[14][15]

-

Antibacterial: Well-known examples include metronidazole (used against Helicobacter pylori) and nitrofurantoin (used for urinary tract infections).[2][9] The generally accepted mechanism involves the intracellular reduction of the nitro group, which generates toxic intermediates that covalently bind to and damage bacterial DNA, leading to cell death.[2]

-

Antiparasitic: Drugs like nifurtimox and benznidazole are used to treat parasitic infections such as Chagas disease.[3][4] Their mechanism involves the production of reactive oxygen and nitrogen species by parasite-specific enzymes following nitro group reduction.[3] This induces overwhelming oxidative stress that damages parasitic macromolecules and disrupts critical metabolic pathways, such as trypanothione reductase in Trypanosoma cruzi.[3]

Anticancer Activity

The hypoxic nature of solid tumors makes them a prime target for nitroaromatic compounds.[16]

-

Hypoxia-Activated Prodrugs (HAPs): This is the most prominent application in oncology.[12] Compounds are designed to be minimally toxic in normal tissues but are reduced to potent cytotoxins within the hypoxic tumor microenvironment.[13] Some of these agents act as bioreductive alkylating agents, where reduction of the nitro group unmasks a DNA-alkylating function, causing lethal DNA damage.[17][18]

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This innovative strategy, also known as virus-directed enzyme prodrug therapy (VDEPT), involves delivering a gene encoding a highly efficient bacterial nitroreductase specifically to tumor cells (e.g., via a viral vector).[16] The tumor cells then express the bacterial enzyme, which is far more efficient at activating a systemically administered nitroaromatic prodrug (like CB1954) than endogenous human enzymes.[16][19] This approach dramatically enhances the selectivity and potency of the therapy, concentrating the active drug only within the engineered cancer cells.[20]

Mechanisms of Toxicity and Genotoxicity

The very chemistry that makes nitroaromatics effective therapeutics also underpins their toxicity.[8]

DNA Adduct Formation and Mutagenicity

The primary driver of genotoxicity is the formation of covalent adducts between the reactive hydroxylamine intermediate and DNA bases.[6] These adducts can distort the DNA helix, leading to misincorporation of nucleotides during DNA replication and causing frameshift, transition, and transversion mutations.[6] This mutagenic potential has been extensively documented using assays like the Ames Salmonella test.[6]

Oxidative Stress

The futile cycling that occurs under normoxic conditions, while preventing prodrug activation, is not benign. The continuous generation of superoxide radicals (O₂⁻•) can deplete cellular antioxidants and lead to a state of oxidative stress, damaging lipids, proteins, and DNA.[15]

Methodologies for Evaluating Biological Activity

Rigorous and validated protocols are essential for characterizing the activity and selectivity of novel nitroaromatic compounds.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Causality: This assay directly measures the bacteriostatic or bactericidal potential of the compound. By comparing MIC values under aerobic and anaerobic conditions, one can infer whether the activity is dependent on bioreduction.

Methodology:

-

Preparation: Prepare a two-fold serial dilution of the nitroaromatic compound in appropriate liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the target microorganism (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (microbe, no drug) and a negative control (medium, no microbe).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours. For anaerobic bacteria, incubation must be performed in an anaerobic chamber.

-

Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Causality: This assay quantifies the dose-dependent cytotoxic effect of a compound on cancer cells. Comparing the IC₅₀ (concentration inhibiting 50% of cell growth) values under normoxic and hypoxic conditions reveals the hypoxia-selective potential of a prodrug. Cytotoxicity is also tested on non-cancerous cell lines (e.g., Vero cells) to evaluate selectivity.[17]

Table 1: Representative Biological Activity Data for Nitroaromatic Compounds

| Compound Class | Target Organism/Cell Line | Activity Metric | Reported Value | Reference |

| Nitrobenzyl Derivatives | Human Cancer Cell Lines | IC₅₀ | < 8.5 µM | [17][18] |

| 5-Nitroimidazoles | Anaerobic Bacteria/Protozoa | MIC | Varies by species | [2] |

| Nitrofuran Derivatives | Trypanosoma cruzi | IC₅₀ | ~200 µM (Trypanothione Reductase) | [3] |

| Nitro-Substituted Benzylics | Triple-Negative Breast Cancer | IC₅₀ | Varies by compound | [8] |

Note: Values are illustrative and highly dependent on the specific chemical structure and experimental conditions.

Future Perspectives and Drug Development

The future of nitroaromatic drug development lies in enhancing therapeutic indices—maximizing efficacy while minimizing host toxicity. Key strategies include:

-

Rational Design: Modifying the scaffold to fine-tune the reduction potential, making activation highly specific to the target enzymes and microenvironment.

-

Advanced Delivery Systems: Encapsulating nitroaromatic drugs in nanoparticles or other carriers to improve tumor targeting and reduce systemic exposure.

-

Theranostics: Developing nitroreductase-activatable agents that can be used for both therapy and non-invasive imaging, allowing for real-time monitoring of drug delivery and treatment response.[20][21]

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3633. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Organic and Biomolecular Chemistry, 20(23), 4739-4755. [Link]

-